molecular formula C20H34O4 B3393637 9S,15S-dihydroxy-5Z,13E-prostadienoic acid CAS No. 36969-91-2

9S,15S-dihydroxy-5Z,13E-prostadienoic acid

Cat. No. B3393637
CAS RN: 36969-91-2
M. Wt: 338.5 g/mol
InChI Key: YRFLKMLJQWGIIZ-APRRXLQMSA-N
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Description

9S,15S-dihydroxy-5Z,13E-prostadienoic acid is a principal cyclooxygenase metabolite of arachidonic acid . It belongs to the class of organic compounds known as prostaglandins and related compounds. These are unsaturated carboxylic acids consisting of a 20 carbon skeleton that also contains a five-member ring, and are based upon the fatty acid arachidonic acid .


Synthesis Analysis

The synthesis of 9S,15S-dihydroxy-5Z,13E-prostadienoic acid involves the cyclooxygenase pathway of arachidonic acid metabolism . It is released upon activation of mast cells and is also synthesized by alveolar macrophages .


Molecular Structure Analysis

The molecular structure of 9S,15S-dihydroxy-5Z,13E-prostadienoic acid consists of a 20 carbon skeleton that also contains a five-member ring . The exact mass of this compound is 338.24571 and its formula is C20H34O4 .


Chemical Reactions Analysis

As a metabolite of arachidonic acid, 9S,15S-dihydroxy-5Z,13E-prostadienoic acid is involved in various biological reactions. It is released upon activation of mast cells and is also synthesized by alveolar macrophages .


Physical And Chemical Properties Analysis

The physical and chemical properties of 9S,15S-dihydroxy-5Z,13E-prostadienoic acid include a heavy atom count of 24, a topological polar surface area of 77.76, and a molar refractivity of 97.78 . It has 3 hydrogen bond donors and 4 hydrogen bond acceptors .

properties

IUPAC Name

(Z)-7-[(1R,2S,5R)-2-hydroxy-5-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h4,7,12,14,16-19,21-22H,2-3,5-6,8-11,13,15H2,1H3,(H,23,24)/b7-4-,14-12+/t16-,17-,18+,19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRFLKMLJQWGIIZ-APRRXLQMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1CCC(C1CC=CCCCC(=O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1CC[C@@H]([C@@H]1C/C=C\CCCC(=O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101164745
Record name Prosta-5,13-dien-1-oic acid, 9,15-dihydroxy-, (5Z,9α,13E,15S)-(±)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101164745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9S,15S-dihydroxy-5Z,13E-prostadienoic acid

CAS RN

36969-91-2
Record name Prosta-5,13-dien-1-oic acid, 9,15-dihydroxy-, (5Z,9α,13E,15S)-(±)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36969-91-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 11-Deoxy-prostaglandin F2alpha
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036969912
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Prosta-5,13-dien-1-oic acid, 9,15-dihydroxy-, (5Z,9α,13E,15S)-(±)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101164745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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